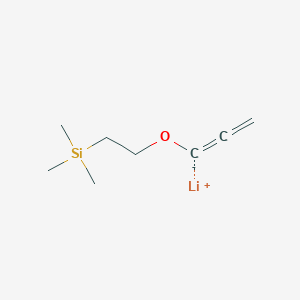
lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane is a specialized organosilicon compound It is characterized by the presence of a lithium atom, a trimethylsilyl group, and a propa-1,2-dienoxyethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane typically involves the reaction of trimethylsilyl chloride with propa-1,2-dienol in the presence of a base such as lithium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Trimethylsilyl chloride+Propa-1,2-dienolLiHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane involves its ability to form stable carbon-silicon bonds. The lithium atom acts as a nucleophile, facilitating various chemical transformations. The trimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
- Trimethylsilylacetylene
- Propargyloxytrimethylsilane
- Ethynyltrimethylsilane
Uniqueness
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane is unique due to the presence of both a lithium atom and a propa-1,2-dienoxyethyl group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
属性
CAS 编号 |
852210-46-9 |
|---|---|
分子式 |
C8H15LiOSi |
分子量 |
162.3 g/mol |
IUPAC 名称 |
lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane |
InChI |
InChI=1S/C8H15OSi.Li/c1-5-6-9-7-8-10(2,3)4;/h1,7-8H2,2-4H3;/q-1;+1 |
InChI 键 |
VZVWBPYWCIYFTF-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)CCO[C-]=C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
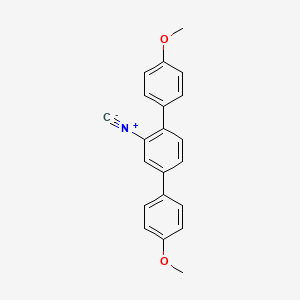
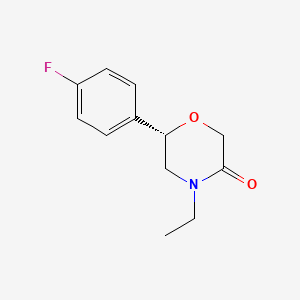
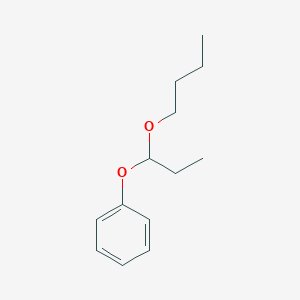
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
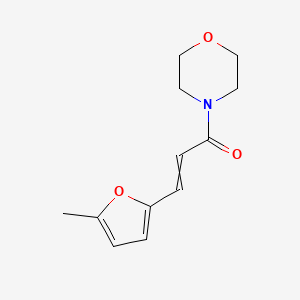
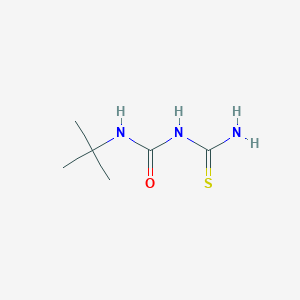
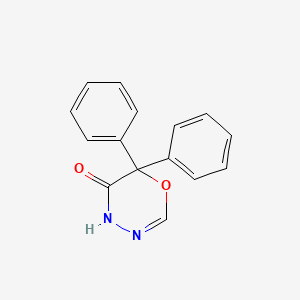
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
